molecular formula C8H12O B8022476 (1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-methanol

(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-methanol

Cat. No. B8022476
M. Wt: 124.18 g/mol
InChI Key: LUMNWCHHXDUKFI-KJFJCRTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04328234

Procedure details

A solution of sodium borohydride (15.49 g, 0.409 mol) in absolute ethanol (350 ml) was added dropmise to a stirred solution of bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde (50.0 g, 0.409 mol) in absolute ethanol (300 ml) at 50°-60°. Following the addition, the reaction mixture was stirred at ambient temperature for 4 h. The solution was then acidified to congo red with dilute hydrochloric acid (2 M), filtered, and this solution was reduced to low volume under reduced pressure. Water (200 ml) was then added, and the mixture was stirred, when a white solid seperated. The reaction mixture was filtered, and the agueous solution was then extracted with ether (3×150 ml). The ether extracts were combined and dried (MgSO4), and the solution was then concentrated under reduced pressure to afford a pale yellow oil. Distillation of the oil gave bicyclo[2.2.1]hept-5-ene-2-methanol, b.p. 98°-100°/15 mm Hg.
Quantity
15.49 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
congo red
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH:3]12[CH2:9][CH:6]([CH:7]=[CH:8]1)[CH2:5][CH:4]2[CH:10]=[O:11].Cl>C(O)C>[CH:3]12[CH2:9][CH:6]([CH:7]=[CH:8]1)[CH2:5][CH:4]2[CH2:10][OH:11] |f:0.1|

Inputs

Step One
Name
Quantity
15.49 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
C12C(CC(C=C1)C2)C=O
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
congo red
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Water (200 ml) was then added
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
when a white solid seperated
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the agueous solution was then extracted with ether (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
the solution was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow oil
DISTILLATION
Type
DISTILLATION
Details
Distillation of the oil

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C12C(CC(C=C1)C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04328234

Procedure details

A solution of sodium borohydride (15.49 g, 0.409 mol) in absolute ethanol (350 ml) was added dropmise to a stirred solution of bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde (50.0 g, 0.409 mol) in absolute ethanol (300 ml) at 50°-60°. Following the addition, the reaction mixture was stirred at ambient temperature for 4 h. The solution was then acidified to congo red with dilute hydrochloric acid (2 M), filtered, and this solution was reduced to low volume under reduced pressure. Water (200 ml) was then added, and the mixture was stirred, when a white solid seperated. The reaction mixture was filtered, and the agueous solution was then extracted with ether (3×150 ml). The ether extracts were combined and dried (MgSO4), and the solution was then concentrated under reduced pressure to afford a pale yellow oil. Distillation of the oil gave bicyclo[2.2.1]hept-5-ene-2-methanol, b.p. 98°-100°/15 mm Hg.
Quantity
15.49 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
congo red
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH:3]12[CH2:9][CH:6]([CH:7]=[CH:8]1)[CH2:5][CH:4]2[CH:10]=[O:11].Cl>C(O)C>[CH:3]12[CH2:9][CH:6]([CH:7]=[CH:8]1)[CH2:5][CH:4]2[CH2:10][OH:11] |f:0.1|

Inputs

Step One
Name
Quantity
15.49 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
C12C(CC(C=C1)C2)C=O
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
congo red
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Water (200 ml) was then added
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
when a white solid seperated
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the agueous solution was then extracted with ether (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
the solution was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow oil
DISTILLATION
Type
DISTILLATION
Details
Distillation of the oil

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C12C(CC(C=C1)C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.